2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide
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Overview
Description
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 2,4-dimethylphenylamino group and a carboxamide group, making it a valuable scaffold for drug development and other applications .
Mechanism of Action
Target of Action
The primary target of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response. It mediates signaling from activated immunoreceptors, leading to the activation of multiple downstream pathways that regulate diverse biological functions such as cell proliferation, differentiation, and phagocytosis .
Mode of Action
This interaction could lead to changes in the activation of downstream signaling pathways, potentially altering cellular functions .
Biochemical Pathways
These could include pathways involved in immune response regulation, cell proliferation, and differentiation .
Result of Action
Given its target, it may influence cellular functions such as proliferation and differentiation
Biochemical Analysis
Cellular Effects
Thiazoles have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiazole-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 2,4-dimethylphenylamino group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(8(2)5-7)14-12-15-10(6-17-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLEWYVNCFFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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